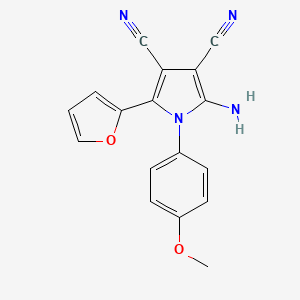
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
説明
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TBPB, is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. TBPB is a selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature.
科学的研究の応用
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and pain research. This compound is a selective agonist of TRPV1, which is a non-selective cation channel expressed in sensory neurons that is involved in the perception of pain and temperature. This compound can be used to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes.
作用機序
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride activates TRPV1 by binding to a specific site on the channel protein. This results in the opening of the channel and the influx of calcium ions into the cell. The activation of TRPV1 by this compound leads to the sensation of heat and pain, as well as the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to induce thermal hyperalgesia, which is an increase in sensitivity to heat. This compound also induces mechanical hyperalgesia, which is an increase in sensitivity to mechanical stimuli. This compound has been shown to increase the release of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to activate the sympathetic nervous system, leading to an increase in heart rate and blood pressure.
実験室実験の利点と制限
1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its selectivity for TRPV1, its ability to induce hyperalgesia, and its water solubility. However, this compound also has some limitations, including its potential for off-target effects, its short half-life, and its potential to cause tissue damage at high concentrations.
将来の方向性
Future research on 1-(2-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride could focus on its potential as a therapeutic agent for pain and inflammation. This compound could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and neuroprotection. Additionally, new analogs of this compound could be synthesized and tested for their selectivity and potency. Finally, the development of more specific TRPV1 antagonists could help to elucidate the role of TRPV1 in pain and inflammation.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. This compound is a selective agonist of TRPV1, which is involved in the perception of pain and temperature. This compound has been used to study the role of TRPV1 in pain sensation, inflammation, and other physiological processes. Future research on this compound could focus on its potential as a therapeutic agent for pain and inflammation, as well as its role in other physiological processes.
特性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-16(22)15-23-18-9-7-6-8-17(18)19(2,3)4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRSVRULYLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



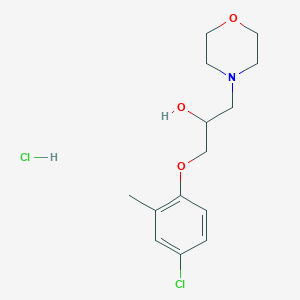
![3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
![N-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895682.png)
![3-{3-(4-biphenylyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895699.png)
![ethyl 2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3895705.png)
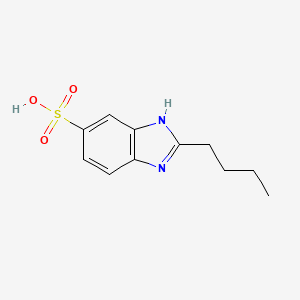
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3895724.png)

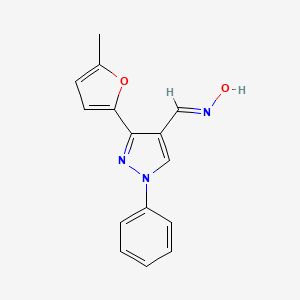
![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)
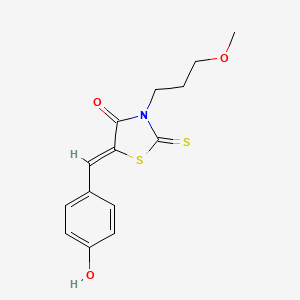
![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)
